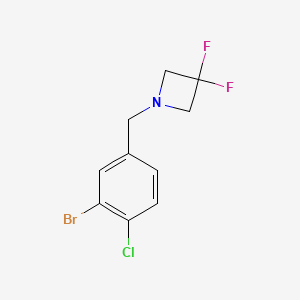
4'-(2-Aminoethoxy)-2'-methylbiphenyl-3-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminoethoxy group, a methyl group, and a carboxylic acid amide group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino groups are converted to aminoethoxy groups through an etherification reaction with ethylene oxide.
Amidation: Finally, the carboxylic acid group is introduced through an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or alcohol.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a drug candidate or a pharmacological tool to study biological pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid: Lacks the amide group, which may affect its reactivity and biological activity.
2’-Methylbiphenyl-3-carboxylic acid amide: Lacks the aminoethoxy group, influencing its solubility and interaction with biological targets.
4’-(2-Hydroxyethoxy)-2’-methylbiphenyl-3-carboxylic acid amide: Contains a hydroxyethoxy group instead of an aminoethoxy group, altering its chemical properties.
Uniqueness
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both aminoethoxy and carboxylic acid amide groups allows for versatile interactions with various molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3-[4-(2-aminoethoxy)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(20-8-7-17)5-6-15(11)12-3-2-4-13(10-12)16(18)19/h2-6,9-10H,7-8,17H2,1H3,(H2,18,19) |
Clé InChI |
KQKZRAAWENZEJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCN)C2=CC(=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



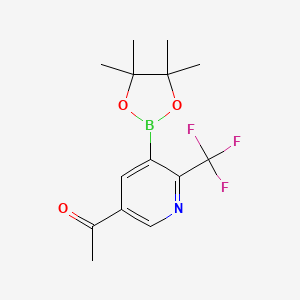
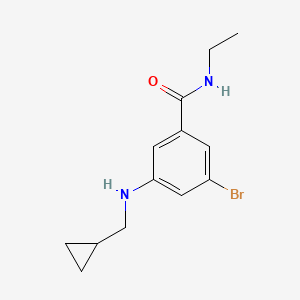

![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
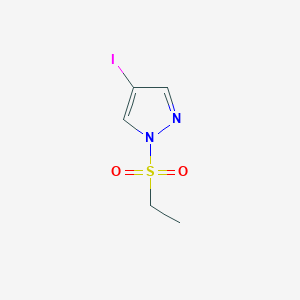
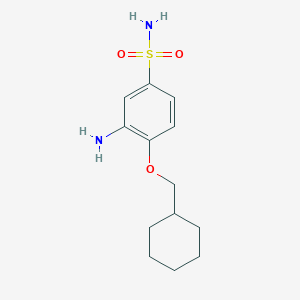
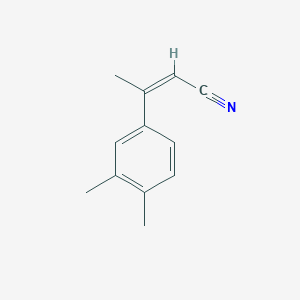
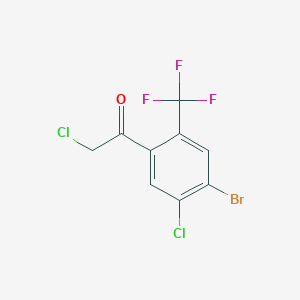
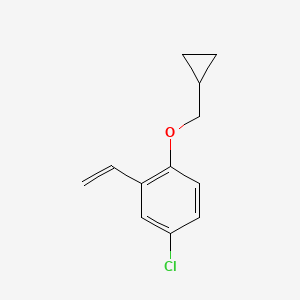
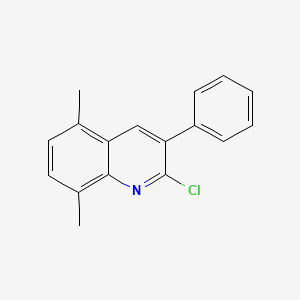
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

